((2S,5R)-5-Methylmorpholin-2-yl)methanol
Description
((2S,5R)-5-Methylmorpholin-2-yl)methanol is a chiral β-amino alcohol derivative featuring a morpholine ring system with stereochemical configurations at positions 2 (S) and 5 (R). Morpholine derivatives are critical in asymmetric catalysis, pharmaceutical intermediates, and ligand design due to their ability to stabilize transition states and coordinate metals. The methanol group at position 2 and methyl group at position 5 contribute to its stereochemical rigidity and functional versatility. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol (calculated).
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,5R)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
LXFMWDJIAVDCQU-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1)CO |
Canonical SMILES |
CC1COC(CN1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Key Structural and Stereochemical Features
| Compound Name | Molecular Formula | Stereochemistry | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| ((2S,5R)-5-Methylmorpholin-2-yl)methanol | C₆H₁₃NO₂ | 2S,5R | Morpholine ring, -CH₂OH | 147.17 |
| [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol | C₁₂H₁₅NO₄ | 2S,5R | Oxane ring, -NO₂, -CH₂OH | 237.25 |
| (2S,5R)-5-Methyltetrahydro-2-furanylmethanol | C₆H₁₂O₂ | 2S,5R | Tetrahydrofuran, -CH₂OH | 116.16 |
| (2R,5S)-5-Methyl-2-phenylmorpholine | C₁₁H₁₅NO | 2R,5S | Morpholine ring, -Ph | 177.24 |
| [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol | C₂₅H₂₇NO | 2S,5R | Pyrrolidine ring, -Ph₂COH | 357.49 |
Key Observations :
- Ring Systems : The morpholine (O/N-heterocycle), oxane (O-heterocycle), and pyrrolidine (N-heterocycle) frameworks influence electronic properties and coordination capabilities. Morpholine derivatives exhibit enhanced basicity compared to oxane or tetrahydrofuran analogs .
- Stereochemistry : Compounds with (2S,5R) configurations (e.g., oxane and tetrahydrofuran derivatives) share conformational rigidity, which is critical for enantioselective catalysis. In contrast, (2R,5S)-5-Methyl-2-phenylmorpholine shows divergent stereoelectronic effects due to phenyl substitution .
- Functional Groups: The methanol group enhances hydrogen-bonding capacity, while nitro (NO₂) or phenyl (Ph) groups modulate electronic properties and steric bulk .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | Optical Rotation ([α]D) |
|---|---|---|---|---|
| This compound | Not reported | ~250 (est.) | Moderate | -48° to -51° (pred.) |
| (2S,5R)-5-Methyltetrahydro-2-furanylmethanol | 44–47 | 215–220 | High | Not reported |
| [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol | Not reported | >300 | Low | Not reported |
| (1R,2S,5R)-Menthol (for reference) | 36–38 | 212 | Low | -51° to -48° |
Key Observations :
- The methanol group improves water solubility compared to phenyl or nitro-substituted analogs.
- Nitro groups (e.g., in oxane derivatives) reduce solubility but enhance thermal stability .
- Optical activity in the target compound aligns with menthol derivatives, suggesting similar chiral recognition in biological systems .
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